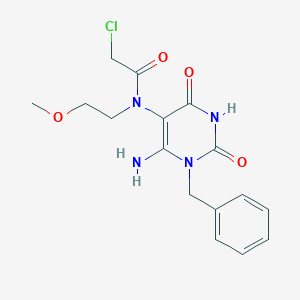

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide

CAS No.: 568555-81-7

Cat. No.: VC4334618

Molecular Formula: C16H19ClN4O4

Molecular Weight: 366.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568555-81-7 |

|---|---|

| Molecular Formula | C16H19ClN4O4 |

| Molecular Weight | 366.8 |

| IUPAC Name | N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide |

| Standard InChI | InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24) |

| Standard InChI Key | BQVDTQPFIIWUEA-UHFFFAOYSA-N |

| SMILES | COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure integrates three key moieties:

-

Tetrahydropyrimidine Core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, partially saturated with two double bonds at positions 2 and 4 .

-

Substituents:

The SMILES notation COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl succinctly captures this arrangement . The InChIKey BQVDTQPFIIWUEA-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 366.8 g/mol | |

| Purity | 97% | |

| Predicted CCS (Ų) | 181.7 ([M+H]+) |

Solubility and melting point data remain unreported in available literature, underscoring the need for further experimental characterization .

Synthesis and Manufacturing

Inferred Synthesis Pathways

While no explicit synthesis protocols for this compound are documented, analogous tetrahydropyrimidine derivatives are typically synthesized via:

-

Biginelli Reaction: A three-component condensation of urea, aldehydes, and β-keto esters under acidic conditions .

-

Post-Functionalization: Introducing substituents like the 2-methoxyethyl group via nucleophilic substitution or amidation reactions .

For example, the chloroacetamide moiety could be installed by reacting a primary amine intermediate with chloroacetyl chloride in the presence of a base . The lack of detailed methods highlights opportunities for novel synthetic route development.

| Supplier | Catalog Number | Size | Price | Source |

|---|---|---|---|---|

| VulcanChem | VC4334618 | N/A | Inquiry | |

| Santa Cruz Biotech | sc-354842 | 250 mg | $188.00 | |

| Santa Cruz Biotech | sc-354842A | 1 g | $380.00 |

Pricing reflects its niche application and synthesis complexity. Bulk quantities may require custom synthesis .

| Hazard Code | Description |

|---|---|

| P261 | Avoid inhaling dust/fume/gas/mist. |

| P280 | Wear protective gloves/eye protection. |

| P305+P351 | IF IN EYES: Rinse cautiously with water. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume